(2-Bromophenyl)(2,4-dimethylphenyl)sulfane
Overview
Description
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane is an organic compound with the molecular formula C14H13BrS It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfane group bonded to another phenyl ring substituted with two methyl groups
Scientific Research Applications
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane typically involves the reaction of 2-bromothiophenol with 2,4-dimethylbromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired sulfane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: (2-Phenyl)(2,4-dimethylphenyl)sulfane
Substitution: Various substituted phenyl derivatives
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine atom and sulfane group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(phenyl)sulfane
- (2-Bromophenyl)(4-methylphenyl)sulfane
- (2-Bromophenyl)(2,6-dimethylphenyl)sulfane
Uniqueness
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
1-(2-bromophenyl)sulfanyl-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTISJUBEGSYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262043 | |
Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960203-41-2 | |
Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960203-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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